molecular formula C11H11ClN2S B2779659 4-(3-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione CAS No. 1325304-02-6

4-(3-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

Cat. No.: B2779659
CAS No.: 1325304-02-6
M. Wt: 238.73
InChI Key: JDBVHLLDRRZZTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a heterocyclic compound that contains an imidazole ring substituted with a 3-chlorophenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with acetone in the presence of ammonium acetate and sulfur to form the desired imidazole-thione compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione
  • 5-(2-chlorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione
  • 5-(3-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione

Uniqueness

4-(3-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

4-(3-chlorophenyl)-2,2-dimethyl-1H-imidazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S/c1-11(2)13-9(10(15)14-11)7-4-3-5-8(12)6-7/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBVHLLDRRZZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(=S)C(=N1)C2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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